![molecular formula C25H24N4O3 B2557346 (3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone CAS No. 955964-62-2](/img/structure/B2557346.png)
(3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone
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Description
(3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Anti-HIV Research
There is a possibility that this compound could be used in anti-HIV research . Some indolyl and oxochromenyl xanthenone derivatives have been reported to have potential anti-HIV-1 activity .
Infrared Spectroscopy
The compound could potentially be used in infrared spectroscopy studies . The Bruker Vertex 80 ATR-FTIR spectrometer was utilized to record the IR spectrum of a similar compound .
Anticancer Research
This compound could potentially be used in anticancer research . A computational approach was applied to explore its potency against breast cancer. The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy than tamoxifen .
Antimicrobial Activity
Benzimidazole molecules, which have a similar structure to this compound, have been verified to be effective against various strains of microorganisms . Therefore, this compound could potentially be used in antimicrobial research .
properties
IUPAC Name |
(3-methoxyphenyl)-[3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-28(24-8-3-4-14-26-24)16-17-32-21-11-9-19(10-12-21)23-13-15-29(27-23)25(30)20-6-5-7-22(18-20)31-2/h3-15,18H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHIFPWMHCBVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)C(=O)C3=CC(=CC=C3)OC)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxyphenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone |
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